molecular formula C13H14N4O4S B2580458 6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 851687-84-8

6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2580458
CAS RN: 851687-84-8
M. Wt: 322.34
InChI Key: XJCSRFHBYBLDLU-UHFFFAOYSA-N
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Description

6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridazine-3-carboxamide, commonly known as Sulfaphenazole, is a sulfonamide derivative that has been extensively studied for its pharmacological properties. It is a white, crystalline powder that is soluble in water and ethanol. Sulfaphenazole has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Antitumor Applications

Research on similar compounds has shown significant progress in the development of antitumor agents. For example, the preparation of derivatives related to mitozolomide, a notable antitumor agent, has been explored for their potential against various cancer cell lines. These studies involve the synthesis of compounds with specific structural modifications to enhance their antitumor activity, indicating a broader interest in the structural class to which "6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridazine-3-carboxamide" belongs (Horspool et al., 1990).

Antimicrobial Applications

The sulfamoyl moiety, a critical feature of the compound , is widely recognized for its antimicrobial properties. Studies have detailed the synthesis and evaluation of new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial use. These compounds have shown moderate to significant activity against a range of microbial strains, suggesting that "6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridazine-3-carboxamide" could have potential applications in treating microbial infections (Darwish, 2014).

Synthesis of Biologically Active Compounds

Research into the synthesis of biologically active compounds often focuses on creating derivatives with potential therapeutic applications. For instance, the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives has been investigated for their HIV integrase inhibitory activity. This approach to drug design and synthesis underscores the interest in compounds with specific functional groups, like those found in "6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridazine-3-carboxamide," for their potential to yield new therapeutic agents (Yi-sheng Xu et al., 2009).

properties

IUPAC Name

6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c14-22(20,21)10-3-1-9(2-4-10)7-8-15-13(19)11-5-6-12(18)17-16-11/h1-6H,7-8H2,(H,15,19)(H,17,18)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCSRFHBYBLDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NNC(=O)C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-(4-sulfamoylphenethyl)-1,6-dihydropyridazine-3-carboxamide

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